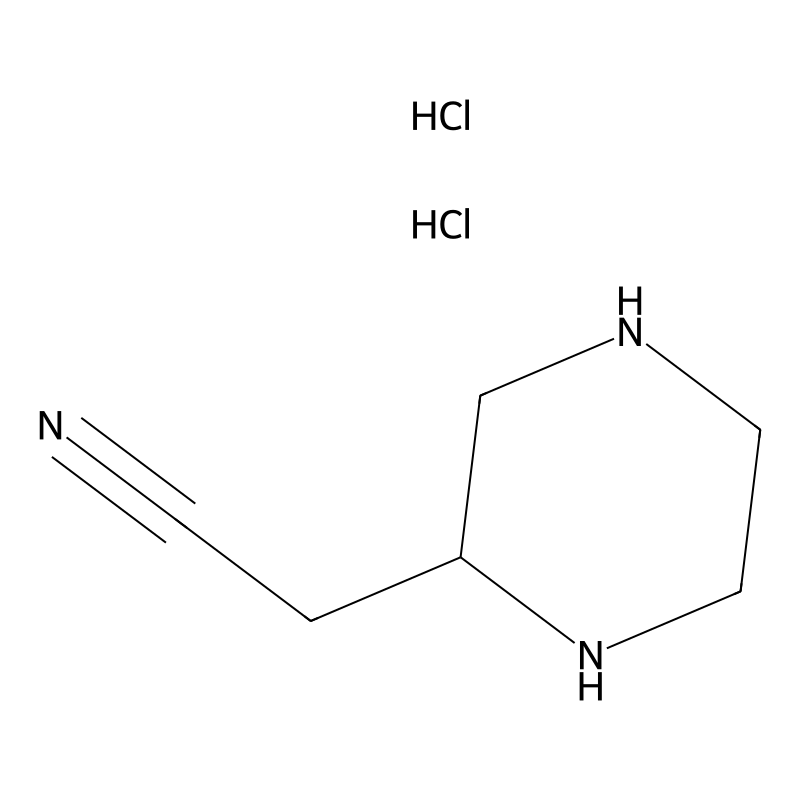2-(Piperazin-2-yl)acetonitrile dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(Piperazin-2-yl)acetonitrile dihydrochloride, with the chemical formula C₆H₁₃Cl₂N₃ and CAS number 2158301-19-8, is a compound featuring a piperazine ring attached to an acetonitrile group. It is characterized by its two hydrochloride groups, which contribute to its solubility and reactivity in various chemical environments. The molecular weight of this compound is approximately 198.09 g/mol .
This compound exists as a white crystalline solid and is soluble in water, making it suitable for various applications in biological and chemical research. Its structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry due to its ability to interact with biological targets.
- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the carbon atom adjacent to the nitrile group, allowing for the introduction of various nucleophiles.
- Formation of Amides: The nitrile can also react with amines to form amides, expanding its utility in synthetic organic chemistry .
The synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride typically involves multi-step organic reactions:
- Formation of Piperazine Derivative: Starting from piperazine, an appropriate alkyl halide can be reacted to introduce the acetonitrile group.
- Nitrile Formation: The reaction may involve converting an alcohol or amine into a nitrile through dehydration or substitution methods.
- Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt form.
These methods can vary based on specific laboratory protocols and desired purity levels .
2-(Piperazin-2-yl)acetonitrile dihydrochloride has several applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its piperazine core.
- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.
- Biological Studies: Potential use in studying neuropharmacological effects due to its structural characteristics similar to known psychoactive compounds .
Several compounds share structural similarities with 2-(Piperazin-2-yl)acetonitrile dihydrochloride. Below is a comparative analysis:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)ethanone | Contains a methyl group on piperazine | Exhibits unique anti-anxiety effects |
| 1-(2-Pyridinyl)piperazine | Contains a pyridine ring | Known for enhanced selectivity towards certain receptors |
| 4-(4-Fluorophenyl)piperazine | Contains a fluorophenyl substituent | Demonstrates significant antipsychotic activity |
| 1-(3-Chlorophenyl)piperazine | Contains a chlorophenyl substituent | Shows potential as an antidepressant |
The uniqueness of 2-(Piperazin-2-yl)acetonitrile dihydrochloride lies in its specific combination of functional groups that may confer distinct biological activities compared to other piperazine derivatives. Further research could elucidate its potential therapeutic roles more clearly .








